molecular formula C8H10BrCl2N B6283511 (1R)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride CAS No. 2343964-50-9

(1R)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6283511
CAS No.: 2343964-50-9
M. Wt: 271
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Description

(1R)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of aryl halides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-chlorobenzene.

    Formation of Intermediate: The intermediate compound is formed by reacting 2-bromo-5-chlorobenzene with ethylamine under controlled conditions.

    Hydrochloride Formation: The final step involves converting the intermediate into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification Techniques: Implementing advanced purification techniques like crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitriles can be obtained through oxidation.

    Reduction Products: Secondary amines are typically formed through reduction.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Utilized in studying enzyme-substrate interactions and protein-ligand binding.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs targeting specific receptors or enzymes.

Industry

    Material Science: Employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine: Similar in structure but lacks the chlorine atom.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a benzene ring.

    5-Bromo-2-chlorobenzoic acid: Similar halogenation pattern but different functional groups.

Uniqueness

(1R)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of bromine, chlorine, and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2343964-50-9

Molecular Formula

C8H10BrCl2N

Molecular Weight

271

Purity

95

Origin of Product

United States

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